2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione
Overview
Description
2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione is a heterocyclic compound that belongs to the class of pyrimidopyridazines This compound is characterized by its fused ring structure, which consists of a pyrimidine ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with hydrazine derivatives. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or butanol. The reaction mixture is heated for several hours, and the product is isolated through filtration and recrystallization .
Another method involves the cyclization of 4-amino-5-formylpyrimidines with cyanoacetic ester. This reaction is carried out in the presence of a base such as sodium ethoxide, and the resulting product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various bioactive molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of their activity. For example, it has been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A similar compound with a pyrimidine ring fused to a pyridine ring.
Pyrido[2,3-d]pyrimidin-7-one: Another similar compound with a pyrimidine ring fused to a pyridine ring.
Pyrimido[4,5-d][1,3]oxazine: A compound with a pyrimidine ring fused to an oxazine ring.
Uniqueness
2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione is unique due to its specific ring structure and functional groups. The presence of both amino and keto groups allows it to undergo a wide range of chemical reactions, making it a versatile compound for various applications. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, make it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
2-amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-8-1-2-3(9-6)5(13)11-10-4(2)12/h1H,(H,10,12)(H,11,13)(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMXTPNECIDQKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)C(=O)NNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287499 | |
Record name | 2-amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-81-6 | |
Record name | NSC51338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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